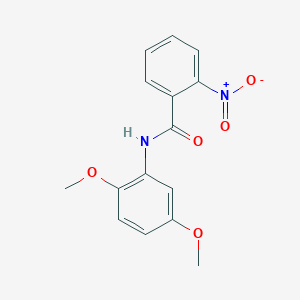

N-(2,5-dimethoxyphenyl)-2-nitrobenzamide

Description

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O5/c1-21-10-7-8-14(22-2)12(9-10)16-15(18)11-5-3-4-6-13(11)17(19)20/h3-9H,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWUAULSFHGRSAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)-2-nitrobenzamide typically involves the nitration of 2,5-dimethoxyaniline followed by acylation. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group into the aromatic ring. The resulting nitro compound is then subjected to acylation using benzoyl chloride in the presence of a base such as pyridine to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2,5-dimethoxyphenyl)-2-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Sodium hydroxide or other strong bases for nucleophilic aromatic substitution.

Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed:

Reduction: N-(2,5-dimethoxyphenyl)-2-aminobenzamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Quinones or other oxidized products.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-nitrobenzamide has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in studies to understand its interaction with biological targets.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs. Its derivatives may exhibit pharmacological activities that are of interest in medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals. Its unique chemical structure makes it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methoxy groups may also play a role in modulating the compound’s activity by influencing its binding to biological targets. The exact pathways and molecular targets involved in its mechanism of action are subjects of ongoing research.

Comparison with Similar Compounds

Spectroscopic and Physical Properties

The NMR data for analogs provides a basis for predicting the target compound’s spectral signatures:

Example from N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) :

- ¹H NMR : Aromatic protons at δ 6.7–7.4 ppm; methoxy signals at δ 3.8 ppm.

- ¹³C NMR : Carbonyl carbon at δ 167 ppm; methoxy carbons at δ 55–56 ppm.

Predicted Data for Target Compound:

Functional Group Impact on Reactivity

- Nitro vs. Hydroxy/Methoxy : The nitro group in the target compound is a stronger electron-withdrawing group compared to hydroxy or methoxy substituents in . This difference could influence catalytic activity in metal-assisted reactions, as seen in N,O-bidentate directing groups in .

- Fluorine Substitution : Fluorinated analogs like exhibit enhanced metabolic stability, whereas the target compound’s nitro group may confer different pharmacokinetic properties.

Q & A

Q. What are the optimal synthetic routes for N-(2,5-dimethoxyphenyl)-2-nitrobenzamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves coupling 2-nitrobenzoyl chloride with 2,5-dimethoxyaniline under basic conditions. Key steps include:

- Reagent Selection : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.

- Temperature Control : Maintain 0–5°C during coupling to reduce side reactions.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for high purity .

- Optimization : Use Design of Experiments (DoE) to vary equivalents of reagents, solvents, and temperatures. Monitor yields via HPLC or LC-MS .

Q. How can the molecular structure of this compound be validated experimentally?

- Methodological Answer : Structural validation requires multi-technique corroboration:

- X-ray Crystallography : Single-crystal diffraction (e.g., SHELXL refinement) resolves bond lengths and angles. For example, a related compound, N-(2-methoxyphenyl)-2-nitrobenzamide, showed a dihedral angle of 47.8° between aromatic rings .

- Spectroscopy : Compare NMR (¹H/¹³C) and IR data with computational predictions (DFT/B3LYP).

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) via HRMS .

Q. What preliminary assays are recommended to assess the bioactivity of this compound?

- Methodological Answer : Initial screening should prioritize target-specific assays:

- Anticancer Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Antimicrobial Testing : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases. Include positive controls (e.g., staurosporine) and validate via dose-response curves .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in electron density maps during refinement?

- Methodological Answer : Use SHELX suite tools (SHELXL/SHELXS) to address challenges:

Q. What mechanistic insights can be gained from studying the compound’s reactivity under nucleophilic conditions?

- Methodological Answer : Probe reactivity via kinetic and computational studies:

- Kinetic Analysis : Monitor nitro group reduction (e.g., H₂/Pd-C) using UV-Vis or NMR kinetics.

- DFT Calculations : Map electrostatic potential surfaces (ESP) to predict sites for nucleophilic attack (e.g., nitro group’s electrophilic nature).

- Isotopic Labeling : Use ¹⁵N-labeled analogs to trace reaction pathways .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced pharmacological properties?

- Methodological Answer : SAR strategies include:

- Substituent Variation : Replace methoxy groups with halogens or bulky substituents to modulate lipophilicity (logP) and bioavailability.

- Bioisosterism : Swap nitro with cyano or sulfonamide groups while retaining activity.

- Molecular Docking : Simulate binding to targets (e.g., COX-2, topoisomerases) using AutoDock Vina. Validate with SPR or ITC binding assays .

Q. What advanced techniques are critical for analyzing metabolic stability in vitro?

- Methodological Answer : Employ liver microsomal assays coupled with high-resolution analytics:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.